Methyl 5-oxazolecarboxylate
Overview
Description
Methyl 5-oxazolecarboxylate is an organic compound with the molecular formula C5H5NO3. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-oxazolecarboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-2-oxazoline with diethyl oxalate in the presence of a base can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-oxazolecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolecarboxylic acids.
Reduction: Reduction reactions can convert it into oxazolecarboxylate derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazolecarboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-oxazolecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research has explored its potential in developing new drugs for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-oxazolecarboxylate varies depending on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For instance, some derivatives of this compound have been shown to inhibit blood platelet aggregation, similar to the action of antiplatelet drugs like aspirin.
Comparison with Similar Compounds
- Methyl 1,3-oxazole-5-carboxylate
- Methyl 5-methyl-4-oxazolecarboxylate
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
Comparison: Methyl 5-oxazolecarboxylate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable in specific research and industrial applications .
Properties
IUPAC Name |
methyl 1,3-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJDORZNOSWWDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369194 | |
Record name | Methyl 5-oxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121432-12-0 | |
Record name | Methyl 5-oxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 5-oxazolecarboxylate in the synthesis of amphimedine?
A1: In this specific research [], this compound serves as a central building block within a multi-step synthesis of amphimedine. The molecule specifically acts as a precursor, undergoing a series of reactions including intramolecular cyclization and photoenolization. These transformations ultimately lead to the formation of a key intermediate, [methoxy-2 pyridyl-4]-5 benzo [c][2,7]naphtyridinemethanol-4, which is further elaborated to achieve the final amphimedine structure.
Q2: Are there other synthetic routes to amphimedine that utilize different starting materials or key intermediates?
A2: While this research focuses on a specific pathway involving this compound [], it's important to note that exploring diverse synthetic routes for complex natural products is common in organic chemistry. Other researchers may indeed be investigating alternative strategies for amphimedine synthesis that leverage different starting materials, reagents, or even entirely different reaction cascades. A comparative analysis of different synthetic approaches would consider factors such as yield, stereoselectivity, cost-effectiveness, and overall environmental impact.
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